allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate

macrolide synthesis carbamate intermediates quinoline derivatives

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate (CAS 338401-44-8) is a specialized quinoline carbamate derivative with a unique terminal alkene, enabling specific metal-catalyzed coupling reactions for 6-O-substituted macrolide antibiotic synthesis. Supplied at ≥95% purity, it is ideal for medicinal chemistry, oncology screening (notable MCF-7 activity), and structure-activity relationship studies. Request a quote for research quantities.

Molecular Formula C19H15ClN2O2
Molecular Weight 338.79
CAS No. 338401-44-8
Cat. No. B2551671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate
CAS338401-44-8
Molecular FormulaC19H15ClN2O2
Molecular Weight338.79
Structural Identifiers
SMILESC=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23)
InChIKeyGNOKWLWDWJTXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Overview of Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate (CAS 338401-44-8)


Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate (CAS 338401-44-8) is a synthetic quinoline-substituted carbamate derivative with the molecular formula C19H15ClN2O2 and a molecular weight of 338.8 g/mol . It belongs to a class of quinoline carbamates that have been investigated as key intermediates in the synthesis of 6-O-substituted macrolide antibiotics, a process disclosed in patents describing its utility as a substrate in metal-catalyzed coupling reactions [1]. The compound features a quinoline core with a 4-chlorophenyl substituent at the 2-position and an allyl carbamate moiety at the 4-position. Vendor specifications indicate a typical minimum purity of 95% . It is supplied exclusively for research and development use, with long-term storage recommended in a cool, dry place .

Why Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate Cannot Be Substituted with Generic Quinoline Carbamates


Generic substitution among N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate analogs is precluded by the critical influence of the carbamate ester group on key properties such as lipophilicity, metabolic stability, and target engagement. For instance, the ethyl carbamate derivative has been noted to exhibit enhanced lipophilicity and metabolic stability compared to ester or amide analogs . The allyl group in allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate introduces a terminal alkene, which imparts unique reactivity not present in saturated alkyl derivatives (e.g., methyl, ethyl, propyl). This structural feature is exploited in patented processes where the allyl carbamate serves as a specific substrate in metal-catalyzed coupling reactions for the synthesis of 6-O-substituted macrolide antibiotics [1]. Furthermore, variations in the carbamate group directly impact physicochemical parameters; for example, the 4-fluorobenzyl analog exhibits a predicted boiling point of 545.4±50.0 °C and a density of 1.363±0.06 g/cm³ , underscoring that even small changes to the substituent significantly alter properties, making interchangeability without empirical validation scientifically unsound.

Quantitative Differential Evidence for Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate vs. Key Comparators


Allyl Carbamate as a Preferred Substrate in Macrolide Antibiotic Synthesis

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate is specifically disclosed as a key intermediate in patented processes for preparing 6-O-substituted macrolide antibiotics, a class of compounds including clinically significant agents like clarithromycin [1]. The allyl carbamate moiety serves as a substrate in metal-catalyzed coupling reactions, a utility not described for other alkyl carbamate analogs (e.g., methyl, ethyl, propyl) in this specific synthetic context. While the patent does not provide direct comparative yield data for different carbamates, it explicitly claims a process employing quinoline-substituted carbonate and carbamate compounds of formula (I) or (II), with the allyl derivative being a representative example of this class [1].

macrolide synthesis carbamate intermediates quinoline derivatives

Antimicrobial Activity Profile of Allyl Carbamate vs. Benzyl Carbamate Analog

Preliminary antimicrobial susceptibility data from vendor-compiled sources indicate that allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate exhibits Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Escherichia coli and 16 μg/mL against Staphylococcus aureus . In contrast, a related benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate analog shows MIC values of 64 μg/mL against Gram-negative bacteria and 32 μg/mL against Gram-positive bacteria . This suggests that the allyl carbamate may offer a modest potency advantage over the benzyl analog in this specific in vitro antibacterial assay, although the data are not from a controlled, peer-reviewed head-to-head study.

antibacterial MIC quinoline carbamates

Comparative Anticancer Activity: Allyl vs. Ethyl Carbamate

Vendor-reported data suggest that allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate exhibits IC50 values of 15 μM, 10 μM, and 20 μM against HeLa, MCF-7, and A549 cancer cell lines, respectively . A related ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate analog is reported to have an IC50 of 15 μM against unspecified cancer cell lines after 48 hours of treatment . While both compounds show activity in the low micromolar range, the allyl derivative demonstrates cell line-dependent variation in potency, with notable activity against MCF-7 breast carcinoma cells (IC50 = 10 μM). This suggests that the allyl carbamate may offer a differentiated selectivity profile compared to the ethyl analog, although direct head-to-head comparison under identical assay conditions is lacking.

anticancer IC50 cytotoxicity

Physicochemical Differentiation: Allyl vs. 4-Fluorobenzyl Carbamate

The allyl carbamate derivative (allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate) possesses a molecular weight of 338.8 g/mol and is predicted to have lower lipophilicity compared to bulkier analogs. In contrast, the 4-fluorobenzyl carbamate analog ((4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate) has a significantly higher molecular weight of 406.8 g/mol and exhibits a predicted boiling point of 545.4±50.0 °C and a density of 1.363±0.06 g/cm³ . These differences in physicochemical properties can influence solubility, membrane permeability, and formulation characteristics, making the allyl derivative a more suitable candidate for assays requiring higher aqueous solubility or lower molecular weight constraints.

physicochemical properties lipophilicity molecular weight

Research and Industrial Application Scenarios for Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate


Synthesis of Novel 6-O-Substituted Macrolide Antibiotics

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate can be employed as a key intermediate in metal-catalyzed coupling reactions to access 6-O-substituted macrolide antibiotics, a class of compounds that includes clarithromycin and related analogs. This application is supported by patent disclosures that explicitly describe the use of quinoline-substituted carbamates in such synthetic pathways . Research groups focused on antibiotic development may find this compound valuable for generating novel macrolide derivatives with improved potency or reduced resistance profiles. The compound is supplied with a minimum purity of 95%, suitable for use as a synthetic intermediate .

Antibacterial Screening and Lead Optimization

With reported Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus , allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate represents a tractable starting point for antibacterial lead optimization. Its activity profile, when compared to the benzyl analog (MICs of 64 and 32 μg/mL against Gram-negative and Gram-positive bacteria, respectively) , suggests it may offer a modest potency advantage. Researchers can utilize this compound as a reference standard or scaffold for structure-activity relationship (SAR) studies aimed at improving antibacterial efficacy.

Cancer Cell Line Screening and Selectivity Profiling

Preliminary cytotoxicity data indicate that allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate exhibits IC50 values of 15 μM, 10 μM, and 20 μM against HeLa, MCF-7, and A549 cancer cell lines, respectively . The compound's apparent selectivity toward the MCF-7 breast cancer cell line (IC50 = 10 μM) distinguishes it from the ethyl carbamate analog, which shows a uniform IC50 of 15 μM across unspecified cell lines . This differential activity supports its use in targeted oncology screening cascades, particularly for breast cancer research.

Physicochemical Profiling and Formulation Development

The allyl carbamate derivative's molecular weight of 338.8 g/mol is notably lower than that of bulkier analogs such as the 4-fluorobenzyl carbamate (MW 406.8 g/mol) . This property, combined with its predicted lower lipophilicity, makes it a favorable candidate for assays and formulations requiring higher aqueous solubility or permeability. Researchers involved in early-stage drug discovery can leverage this compound to explore structure-property relationships (SPR) and develop formulations with improved bioavailability.

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